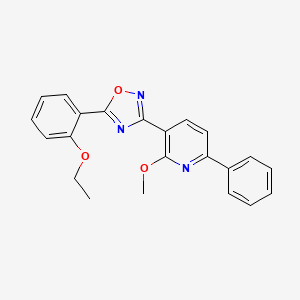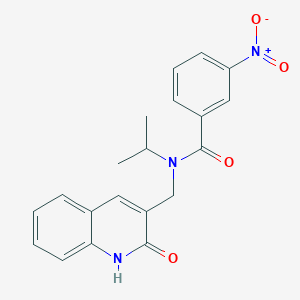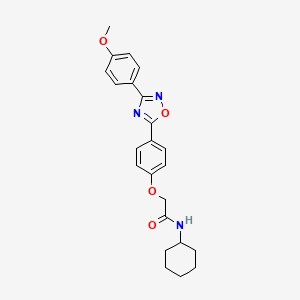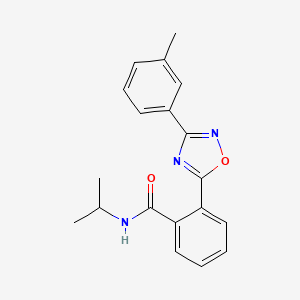
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide, also known as HMN-214, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was developed by the pharmaceutical company, HUYA Bioscience International, and is currently undergoing clinical trials.
作用机制
Aurora kinase A is a serine/threonine kinase that is overexpressed in many types of cancer. It plays a critical role in mitosis and is required for the proper alignment and segregation of chromosomes during cell division. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide binds to the ATP-binding site of Aurora kinase A and inhibits its activity, leading to defects in mitotic spindle formation and chromosome alignment. This ultimately leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to induce the expression of p21, a cell cycle inhibitor. It has also been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One advantage of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein without affecting other kinases or cellular processes. However, one limitation is that it may not be effective in all types of cancer, as some tumors may use alternative pathways to bypass the need for Aurora kinase A.
未来方向
There are several potential future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide. One direction is to explore its use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another direction is to investigate its use in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Additionally, further research is needed to determine the optimal dosing and schedule for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide in clinical trials, as well as to identify potential biomarkers of response.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with p-toluidine to form the intermediate 7-methyl-2-(p-tolylamino)quinoline-3-carbaldehyde. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling agent to form N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)furan-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and ovarian cancer. It works by inhibiting the activity of the protein Aurora kinase A, which is involved in cell division and proliferation. This inhibition leads to cell cycle arrest and ultimately, cell death.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-6-9-19(10-7-15)25(23(27)21-4-3-11-28-21)14-18-13-17-8-5-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIAINEIJBGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)




![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)




![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)

![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)
